4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2.ClH/c1-27-17-8-6-16(7-9-17)21(26)25(11-10-24-12-14-28-15-13-24)22-23-20-18(29-2)4-3-5-19(20)30-22;/h3-9H,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAELYAMINHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that belongs to the benzamide class of derivatives. Its complex structure incorporates a methoxy group, a thiazole moiety, and a morpholinoethyl side chain, which together contribute to its potential biological activity. The compound's chemical formula is C₁₈H₃₁ClN₂O₂S, indicating the presence of diverse functional groups that may influence its solubility and reactivity. The hydrochloride form enhances its stability and bioavailability, making it suitable for pharmaceutical applications.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that compounds containing thiazole and benzamide structures often exhibit significant activities, including:
- Anticancer Activity : Similar compounds have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : Benzothiazole derivatives are known for their ability to combat bacterial and fungal infections.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signal transduction pathways.
Research Findings
Recent investigations into related compounds have revealed insights into their biological activities. For instance, benzothiazole derivatives have demonstrated various degrees of anticancer efficacy in vitro and in vivo studies. A comparative analysis of similar compounds is summarized in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Benzothiazole core | Anticancer activity |
| Benzamide derivatives | Various substituents | Histone deacetylase inhibitors |
| Thiazolidine derivatives | Thiazolidine ring | Antiglioma activity |
The unique combination of functional groups in this compound enhances its potential bioactivity compared to other similar compounds.
Case Studies
Several studies have investigated the biological effects of benzothiazole derivatives:
- Anticancer Studies : A study on benzothiazole derivatives indicated that they could induce apoptosis in various cancer cell lines. The mechanism involved modulation of apoptotic pathways, leading to increased cell death in tumor cells.
- Antimicrobial Activity : Another research effort highlighted the antimicrobial properties of related benzothiazole compounds against resistant bacterial strains, suggesting potential therapeutic applications in treating infections.
- Enzyme Inhibition : Research has shown that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, thus providing a basis for their use in cancer therapy .
Scientific Research Applications
Research indicates that compounds with thiazole and benzamide structures often exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as cell cycle modulation and apoptosis induction.
- Anti-inflammatory Effects : The compound shows potential in inhibiting pro-inflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
- Antimicrobial Properties : Initial investigations indicate efficacy against certain bacterial strains, although further research is needed to fully elucidate its antimicrobial spectrum.
Anti-inflammatory Study
A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in inflammatory markers compared to control groups.
Cytotoxicity Assay
In vitro assays conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated IC50 values in the low micromolar range, indicating strong cytotoxicity against these cells.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield optimization?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions to construct the benzo[d]thiazol core .
- Substituent introduction : Sequential alkylation or amidation to attach the morpholinoethyl and methylthio groups. For example, coupling the thiazole intermediate with 4-methoxybenzamide derivatives using reagents like EDCI .
- Hydrochloride salt formation : Final treatment with HCl in polar solvents (e.g., ethanol) to improve stability . Critical parameters : Temperature control (60–80°C for amidation), inert atmospheres (N₂/Ar) to prevent oxidation, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming structural integrity and purity during synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bond connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
- Anticancer activity : Screen against NCI-60 cancer cell lines, with dose-response curves (IC₅₀ values) for selectivity (e.g., melanoma, breast cancer) .
- Antimicrobial testing : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition assays : Evaluate interactions with targets like kinases or proteases via fluorescence polarization or calorimetry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across experimental models?
Contradictions may arise from variations in:
- Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HeLa vs. patient-derived xenografts) .
- Assay conditions : Standardize parameters like serum concentration, pH, and incubation time .
- Metabolic stability : Use liver microsome assays to assess compound degradation rates, which affect potency .
Q. What strategies are effective for structure-activity relationship (SAR) studies focusing on the morpholinoethyl and methylthio substituents?
- Morpholinoethyl modification : Replace morpholine with piperazine or thiomorpholine to evaluate solubility and target affinity .
- Methylthio substitution : Test analogues with sulfoxide or sulfone derivatives to assess oxidation effects on bioactivity .
- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
- Free-energy perturbation (FEP) : Quantify binding energy differences between substituent variants .
Q. How does its metabolic stability compare to structurally similar benzothiazole derivatives?
- In vitro assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
- Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- Comparative analysis : Benchmark against analogues like N-(4-chlorobenzothiazol-2-yl) derivatives, which often show enhanced stability due to halogenation .
Q. What experimental designs are optimal for comparative efficacy studies against related compounds?
- Head-to-head assays : Test alongside reference compounds (e.g., cisplatin for anticancer activity) under identical conditions .
- Synergy studies : Use Chou-Talalay combination index (CI) to evaluate interactions with standard therapeutics .
- In vivo models : Employ xenograft mice with bioluminescent tumor monitoring to compare pharmacokinetics and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
